molecular formula C17H18ClNO3 B594149 1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)propan-1-one;hydrochloride CAS No. 1823274-68-5

1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)propan-1-one;hydrochloride

Cat. No. B594149
CAS RN: 1823274-68-5
M. Wt: 319.8
InChI Key: VPHHNGQFGIQHOU-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)propan-1-one;hydrochloride, also known as 1-benzodioxolyl-2-benzylaminopropan-1-one hydrochloride, is an organic compound with the molecular formula C17H17NO2•HCl. It is a white crystalline powder that is used in a variety of scientific applications, including organic synthesis and drug development. This compound is often referred to by its abbreviated name, BDB-HCl.

Scientific Research Applications

Thermal Management in Inverted Perovskite Solar Cells

BMDP hydrochloride has been utilized in a multi-functional thermal management strategy for inverted perovskite solar cells (PSCs). This approach addresses thermal-induced self-degradation and recombination losses, which are significant challenges in the performance of PSCs . The compound aids in efficient thermal management, trap passivation, ion migration elimination, hydrophobic improvement, and interface electric field enhancement. This results in improved thermal conductivity and accelerated heat dissipation, leading to stable and efficient solar cells even at high temperatures .

Analytical Reference Standard for Forensic Chemistry

As an analytical reference standard, BMDP hydrochloride is used in forensic chemistry and toxicology. It serves as a reference for the identification and quantification of substances within a given sample. This is particularly relevant in the analysis of drugs of abuse, where precise and accurate measurements are crucial .

Research on Psychoactive Compounds

BMDP hydrochloride is structurally analogous to certain narcotics and is used in research to understand the pharmacology and toxicology of psychoactive compounds. Its role in such studies is to provide insights into the physiological and toxicological properties of new designer drugs .

Calibration Standard in Mass Spectrometry

In mass spectrometry, BMDP hydrochloride is employed as a calibration standard. It helps in calibrating the instruments to ensure accurate mass measurements of various compounds, which is essential for both qualitative and quantitative analyses in chemical research .

Study of Substituted Cathinones

The compound is also used in the study of substituted cathinones, a class of compounds that includes several psychoactive substances. Research involving BMDP hydrochloride can lead to a better understanding of the chemical properties and potential effects of these substances .

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(benzylamino)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3.ClH/c1-12(18-10-13-5-3-2-4-6-13)17(19)14-7-8-15-16(9-14)21-11-20-15;/h2-9,12,18H,10-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHHNGQFGIQHOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC2=C(C=C1)OCO2)NCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701341945
Record name 3,4-Methylenedioxy-N-benzylcathinone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701341945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Methylenedioxy-N-benzylcathinone (hydrochloride)

CAS RN

1823274-68-5
Record name 3,4-Methylenedioxy-N-benzylcathinone (hydrochloride)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1823274685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Methylenedioxy-N-benzylcathinone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701341945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-METHYLENEDIOXY-N-BENZYLCATHINONE (HYDROCHLORIDE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC23C39YAY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)propan-1-one;hydrochloride
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1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)propan-1-one;hydrochloride

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